3-Isoxazolidinone, 5,5-dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

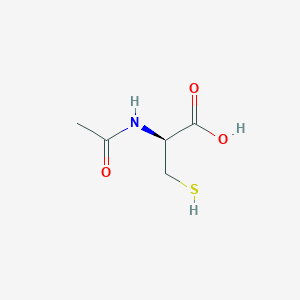

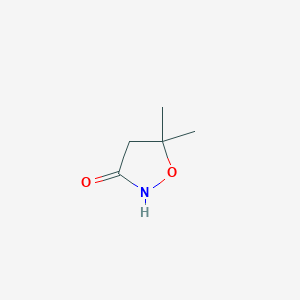

“3-Isoxazolidinone, 5,5-dimethyl-” is a chemical compound with the molecular formula C5H9NO2 . It is a solid substance with a molecular weight of 115.13 .

Synthesis Analysis

The synthesis of isoxazolidines, including “3-Isoxazolidinone, 5,5-dimethyl-”, can be achieved through a catalyst-free one-pot three-component cycloaddition of sulfoxonium ylides, nitrosoarenes, and alkenes . Another common method involves obtaining 5,5-dimethyl-3-isoxazolidinyl nitrile by the reaction of cyanogen chloride and tert-butylhydroxylamine, which is then converted to the target product by hydrogenation reduction or hydrolysis reaction .Molecular Structure Analysis

The molecular structure of “3-Isoxazolidinone, 5,5-dimethyl-” consists of a five-membered heterocyclic ring containing nitrogen and oxygen atoms . The linear formula of this compound is C5H9NO2 .Chemical Reactions Analysis

The chemical reactions involving “3-Isoxazolidinone, 5,5-dimethyl-” can be influenced by different phase transfer catalysts . For instance, anthrone can be alkylated selectively to give O-, C,O- or C,C-substituted compounds. Similarly, “3-Isoxazolidinone, 5,5-dimethyl-” can yield N- or O-derivatives .Physical And Chemical Properties Analysis

“3-Isoxazolidinone, 5,5-dimethyl-” is a solid substance with a melting point of 85-88°C . It has a molecular weight of 115.13 .Aplicaciones Científicas De Investigación

Catalysis and Cyclization

5,5-dimethylisoxazolidin-3-one has been used in the field of catalysis. A practical and mild method for the 5-exo cyclization of N-substituted a-alkynyl hydroxamic acids into isoxazolidin-3-ones catalyzed by Au(PPh3)SbF6 was developed . This process shows a high Z-selectivity for the newly formed exocyclic double bond .

Medicinal Chemistry

The isoxazolidin-3-one moiety is an important pharmacophore in medicinal chemistry. Several isoxazolidin-3-ones have been demonstrated to be efficient inhibitors of the a-D-amino acid oxidase (DAAO), an enzyme targeted for the treatment of mental disorders .

Neurological Research

Isoxazolidin-3-ones are known to interact with c-aminobutyric acid amino transferase (GABA AT), an enzyme concerned with the control of neuronal activity all over the mammalian central nervous system .

Crop Sciences

In the field of crop sciences, herbicide activity has been described for isoxazolidin-3-ones . For example, 2-(2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one was reported to be a powerful lead structure in crop science research .

Synthesis of Endothelin-A Antagonist ABT-546

5,5-Dimethylisoxazolidin-3-one is a derivative of Ethyl 3-Methyl-2-butenoate, which is used in the synthesis of Endothelin-A antagonist ABT-546 . This antagonist is used in the preparation of the antidepressant Rolipram .

Synthesis of Nitric Oxide Synthase Inhibitors

This compound is also used in the synthesis of potent inhibitors of human inducible nitric oxide synthases, important enzymes in cellular signaling .

Mecanismo De Acción

Target of Action

5,5-Dimethylisoxazolidin-3-one is a derivative of Ethyl 3-Methyl-2-butenoate . It is used in the synthesis of Endothelin-A antagonist ABT-546 and antidepressant Rolipram . It is also used in the synthesis of potent inhibitors of human inducible nitric oxide synthases , important enzymes in cellular signaling .

Biochemical Pathways

The compound plays a role in the synthesis of Endothelin-A antagonist ABT-546 and antidepressant Rolipram . These compounds are known to affect the endothelin and cyclic adenosine monophosphate (cAMP) pathways respectively. Endothelin-A antagonists block the action of endothelin-1, a potent vasoconstrictor, while Rolipram inhibits phosphodiesterase-4, an enzyme that breaks down cAMP, thereby increasing cAMP levels in cells.

Safety and Hazards

The safety data sheet for “3-Isoxazolidinone, 5,5-dimethyl-” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure .

Propiedades

IUPAC Name |

5,5-dimethyl-1,2-oxazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-5(2)3-4(7)6-8-5/h3H2,1-2H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZYXGPGJLIZKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474835 |

Source

|

| Record name | 3-Isoxazolidinone, 5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isoxazolidinone, 5,5-dimethyl- | |

CAS RN |

62243-00-9 |

Source

|

| Record name | 3-Isoxazolidinone, 5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.